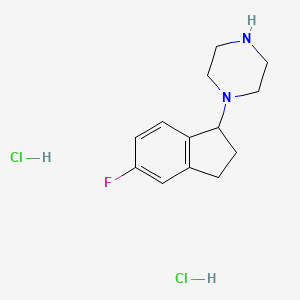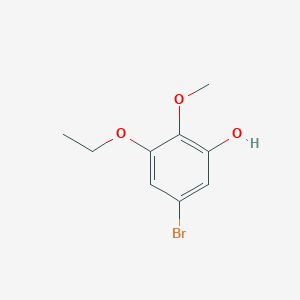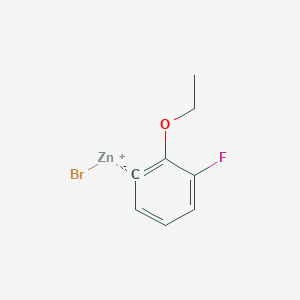![molecular formula C9H14N2O3 B14879070 4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14879070.png)
4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-9-oxa-1,4-diazaspiro[55]undecane-2,5-dione is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to enhance yield and reduce costs. The Prins cyclization reaction is particularly attractive for industrial applications due to its simplicity and efficiency in constructing the spirocyclic scaffold .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atoms in the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic derivatives.
Applications De Recherche Scientifique
4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of various enzymes and receptors, including the MmpL3 protein of Mycobacterium tuberculosis.
Biology: The compound is used in the study of protein-ligand interactions and molecular docking studies.
Industry: It is employed in the synthesis of novel materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it binds to the active site of the protein, blocking its function and thereby inhibiting the growth of Mycobacterium tuberculosis . The compound’s spirocyclic structure allows for a high degree of specificity and affinity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure but lacks the methyl and dione functionalities.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Contains aryl groups that impart different chemical and biological properties.
3,9-Diazaspiro[5.5]undecane: Lacks the oxygen atom in the spirocyclic ring, resulting in different reactivity and applications.
Uniqueness
4-Methyl-9-oxa-1,4-diazaspiro[55]undecane-2,5-dione is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H14N2O3 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
4-methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione |
InChI |
InChI=1S/C9H14N2O3/c1-11-6-7(12)10-9(8(11)13)2-4-14-5-3-9/h2-6H2,1H3,(H,10,12) |
Clé InChI |
IBBMKCCAOBCDNA-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=O)NC2(C1=O)CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


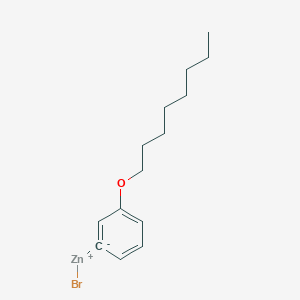
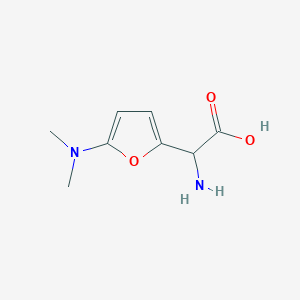
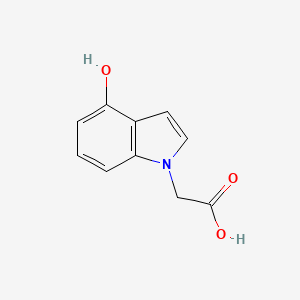
![(4,8-didodecoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B14878995.png)
![N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]benzamide](/img/structure/B14878996.png)
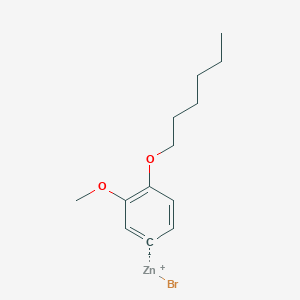


![3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14879024.png)
![8-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14879026.png)
